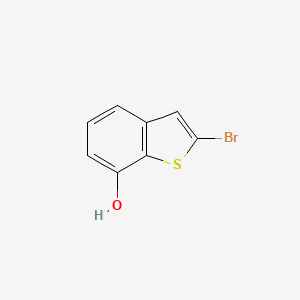
2-Bromo-1-benzothiophen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-benzothiophen-7-ol is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the seventh position on the benzothiophene ring. Benzothiophene derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method results in the formation of benzothiophene motifs through a quaternary spirocyclization intermediate . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials. These methods aim to achieve high yields and selectivity under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-benzothiophen-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted benzothiophenes.
Substitution: Formation of amino or nitro-substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-benzothiophen-7-ol and its derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their potential as antimicrobial and anticancer agents.
Medicine: Explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-Bromo-1-benzothiophen-7-ol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the cell cycle and increasing the percentage of apoptotic and necrotic cell populations . The compound’s ability to interact with cellular proteins and enzymes is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A five-membered ring containing one sulfur atom.
Benzofuran: A benzene ring fused to a furan ring.
Benzothiazole: A benzene ring fused to a thiazole ring.
Uniqueness
2-Bromo-1-benzothiophen-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the benzothiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H5BrOS |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
2-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-4,10H |
InChI-Schlüssel |
LZBATWDUIKQDFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


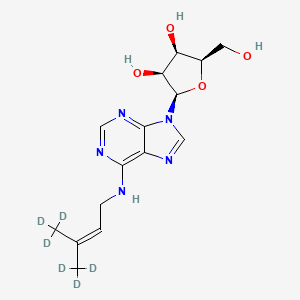
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
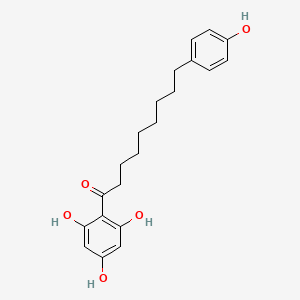
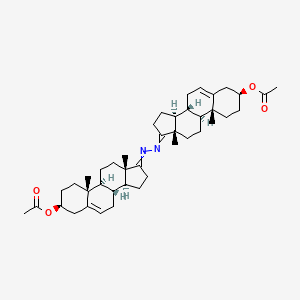
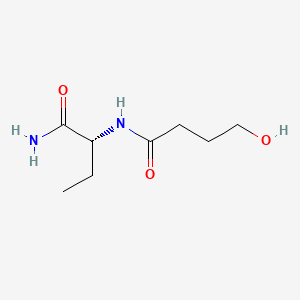
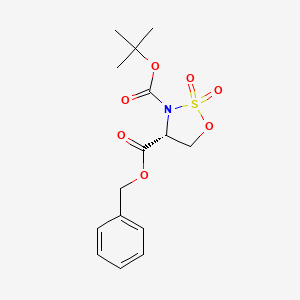
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
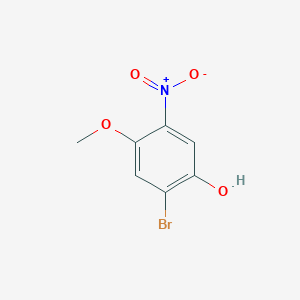
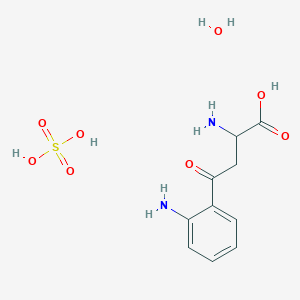
![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
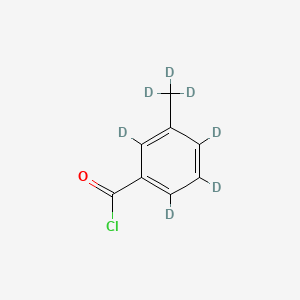
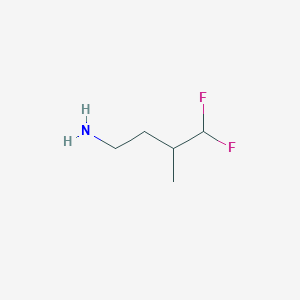
![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)

